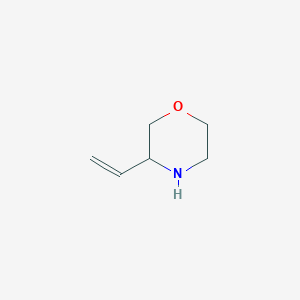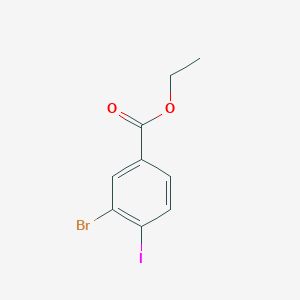
2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound with the CAS Number: 898779-10-7 . Its IUPAC name is (5- (1,3-dioxolan-2-yl)-1H-1lambda3-thiophen-2-yl) (3,4-dimethoxyphenyl)methanone . The molecular weight of this compound is 321.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17O5S/c1-18-11-4-3-10 (9-12 (11)19-2)15 (17)13-5-6-14 (22-13)16-20-7-8-21-16/h3-6,9,16,22H,7-8H2,1-2H3 . This code gives a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.37 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research has explored the synthesis of various thiophene derivatives, including those involving reactions with 3,4-dimethoxybenzaldehyde, an essential component in the synthesis of 2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene. These studies focus on the synthesis and characterization of the compounds using techniques like IR, NMR, and mass spectral data (Talupur, Satheesh, & Chandrasekhar, 2021).
Crystal Structures : Investigations into the crystal and molecular structures of methoxybenzo[b]thiophenes have been conducted using single-crystal X-ray diffractometry, providing insights into the positioning of dimethoxy groups in these compounds (Mullica, Pinney, Dingeman, Bounds, & Sappenfield, 1996).
Antimicrobial and Biological Studies
Antimicrobial Evaluation : Certain thiophene derivatives synthesized using 3,4-dimethoxyphenyl compounds have been evaluated for their antimicrobial properties. These studies include molecular docking and biological evaluations to assess their potential as antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Bioactivity of Derivatives : Research on thiophene-containing compounds, including those related to 2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, has shown a range of biological activities, such as anticancer, antibacterial, antiviral, and antioxidant properties. Synthesis of novel thiophene derivatives and their bioassay are part of ongoing research in this area (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
Applications in Materials Science
Electrochromic Properties : Studies have been conducted on the synthesis of thiophene derivatives and their application in electrochromic devices. These derivatives have shown potential for use in devices due to their optical and electrochemical properties (Hu, Li, Liu, Zhang, Luo, & Jin, 2019).
Photostabilizers in Polymers : New thiophene derivatives have been synthesized and tested as photostabilizers for poly(vinyl chloride), demonstrating effectiveness in reducing photodegradation. This suggests potential applications in material science, particularly in enhancing the durability of polymers (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Safety and Hazards
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-18-11-4-3-10(9-12(11)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQLHPPKNFWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641977 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898779-10-7 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)











